Technical Guide: (R)-Stiripentol-d9 Chemical Properties and Structure
Technical Guide: (R)-Stiripentol-d9 Chemical Properties and Structure
This guide serves as a technical reference for researchers and drug development professionals focusing on the stable isotope-labeled enantiomer, (R)-Stiripentol-d9 . It synthesizes chemical properties, structural analysis, and bioanalytical applications, specifically within the context of Dravet syndrome therapeutics and cytochrome P450 interaction studies.
Molecular Identity & Physicochemical Properties
(R)-Stiripentol-d9 is the deuterated form of the pharmacologically active (R)-enantiomer of stiripentol. It is primarily utilized as an internal standard (IS) in quantitative LC-MS/MS assays to eliminate matrix effects and improve precision during the bioanalysis of stiripentol in plasma and brain tissue.
Core Chemical Data
| Property | Specification |
| Chemical Name | (R)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol-d9 |
| CAS Number | 1185239-64-8 (generic d9); Stereospecific CAS may vary by vendor |
| Molecular Formula | C₁₄H₉D₉O₃ |
| Molecular Weight | 243.35 g/mol (vs. 234.29 g/mol for native) |
| Isotopic Purity | ≥ 99% Deuterated forms (d1-d9) |
| Chiral Configuration | (R)-enantiomer (C3 position) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; practically insoluble in water |
| Appearance | White to off-white solid or colorless oil (depending on purity/form) |
| pKa | ~14.2 (secondary alcohol) |
| LogP | ~2.95 (Lipophilic) |
Structural Analysis & Isotopic Labeling
Stereochemistry: The (R)-Enantiomer
Stiripentol contains a single chiral center at the C3 position of the pentenol chain.
-
Biological Relevance: The (R)-enantiomer is approximately 2.4 times more potent as an anticonvulsant than the (S)-enantiomer in animal models.[1]
-
Pharmacokinetics: The enantiomers exhibit stereoselective pharmacokinetics.[2] In humans, the elimination half-life and clearance rates differ, with the (R)-form often showing distinct retention profiles due to enantioselective binding to plasma proteins and metabolism by CYP enzymes.
Deuterium Labeling (d9)
The "d9" designation refers to the replacement of the nine hydrogen atoms on the tert-butyl group with deuterium.
-
Position: 4,4-dimethyl group (specifically the three methyl groups attached to C4).
-
Structural Logic: Placing the label on the t-butyl terminus ensures metabolic stability against the primary oxidative pathways (which attack the methylenedioxy ring) and provides a mass shift of +9 Da.
-
Mass Spectrometry Implication: This shift (235 → 244 Da) is sufficient to avoid isotopic overlap (crosstalk) with the native drug's natural isotopes (M+1, M+2).
Mechanism of Action & Metabolic Interactions[3][5][6]
Stiripentol acts via a dual mechanism:
-
GABAergic Potentiation: It acts as a positive allosteric modulator of GABA-A receptors (specifically those containing
subunits). -
Metabolic Inhibition (CYP450): It is a potent inhibitor of CYP3A4, CYP1A2, and CYP2C19. This inhibition increases the plasma concentration of co-administered antiepileptics (e.g., clobazam), which is central to its therapeutic efficacy in Dravet syndrome.
Diagram 1: Metabolic Inhibition & Pharmacodynamics
The following diagram illustrates the dual role of Stiripentol in modulating GABA receptors and inhibiting the metabolism of co-drugs.
Caption: Stiripentol enhances GABAergic transmission directly and indirectly boosts co-drug levels via CYP inhibition.
Bioanalytical Applications (LC-MS/MS)
(R)-Stiripentol-d9 is the gold-standard Internal Standard (IS) for quantifying stiripentol levels. The use of a deuterated analog compensates for matrix effects, extraction efficiency variances, and ionization suppression.
Mass Spectrometry Transitions (MRM)
In Electrospray Ionization (ESI+), the fragmentation typically involves the loss of the t-butyl group or the water molecule.
-
Native Stiripentol:
-
Precursor: 235.1
-
Product: 177.1 (Loss of t-butyl/isobutane group [M-58]
)
-
-
Stiripentol-d9 (IS):
-
Precursor: 244.2
-
Product: 177.1
-
Note: Since the label is on the t-butyl group (C4D9), and the fragmentation cleaves this group, the resulting product ion (the core aromatic structure) often shares the same mass (177) as the native drug. Specificity is maintained by the distinct Precursor mass (Q1).
-
Diagram 2: LC-MS/MS Analytical Workflow
Caption: Standardized workflow for Stiripentol quantification using d9-IS to correct for recovery and ionization matrix effects.
Experimental Protocols
A. Stock Solution Preparation
-
Solvent: Dissolve (R)-Stiripentol-d9 in Methanol (MeOH) or DMSO . Avoid water for initial stock due to poor solubility.
-
Concentration: Prepare a primary stock at 1 mg/mL.
-
Storage: Aliquot and store at -20°C or -80°C . Protect from light. Stable for >1 year if sealed properly.
B. LC-MS/MS Method Parameters (Recommended)
-
Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5).
-
Mobile Phase B: Acetonitrile (or MeOH).
-
Gradient: 30% B to 90% B over 3-5 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Ionization: ESI Positive Mode.
C. Safety & Handling
-
Hazards: Treat as a pharmacologically active compound. Potential CNS depressant.
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.
References
-
FDA Clinical Pharmacology Review. (2018). Stiripentol (Diacomit) New Drug Application. U.S. Food and Drug Administration. Link
-
Fisher, J. L. (2009). The anti-convulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator. Neuropharmacology, 56(1), 190-197. Link
-
Tran, A., et al. (1997).[3] Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans.[3][4][5][6][7] Clinical Pharmacology & Therapeutics, 62(5), 490-504. Link
-
Chiron, C. (2000). Stiripentol.[3][1][8][7][9][10][11][12][13][14] Expert Opinion on Investigational Drugs, 9(5), 1135-1148. Link
-
Cayman Chemical. (2024). Stiripentol-d9 Product Information & Safety Data Sheet.Link
Sources
- 1. Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DISCUSSION - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DISCUSSION - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
